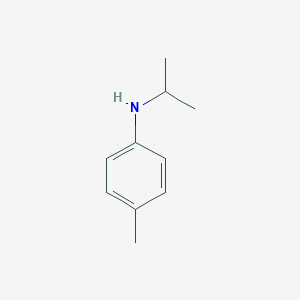

4-methyl-N-(propan-2-yl)aniline

Vue d'ensemble

Description

4-Methyl-N-(propan-2-yl)aniline, also known as MPA, is a synthetic aromatic amine with a wide range of applications in the fields of medicine, chemistry, and biochemistry. MPA is a versatile organic compound that has been studied for its potential therapeutic and research applications.

Applications De Recherche Scientifique

Synthesis and Characterization

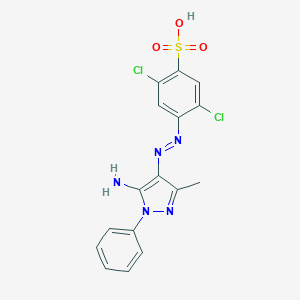

Synthesis of Novel 1‐(3,5‐Dimethyl‐1H‐pyrazol‐1‐yl)‐3‐(substituted anilino)propan‐1‐ones A study by Saeed et al. (2009) explored the synthesis of novel 1‐(3,5‐Dimethyl‐1H‐pyrazol‐1‐yl)‐3‐(substituted anilino)propan‐1‐ones. The process involved Michael addition of substituted anilines to methyl acrylate in acidic medium, yielding methyl 3-(substituted anilino)propionates. These were then converted into corresponding 3-(substituted anilino)propionohydrazides, which upon microwave irradiation with pentane-2,4-dione, yielded the final products. The structures were confirmed by various spectroscopic methods, elemental analyses, and in some cases, by single crystal X-ray diffraction data (Saeed, Hussain, Abbas, & Bolte, 2009).

Molecular Interaction Studies

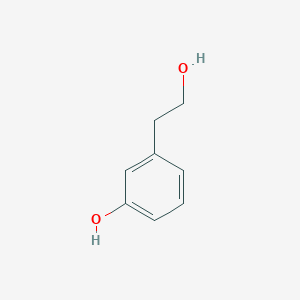

Molecular Interactions in Polar Binary Mixtures Krishna and Mohan (2012) conducted a study to understand the molecular interactions between polar systems like N-methyl aniline and alcohols (propan-1-ol/propan-2-ol). The study involved determining dielectric permittivity across radio, microwave, and optic frequency regions. The research provided insights into the molecular interactions and conformational analysis of hydrogen bond formation in these systems. The study was supported by experimental FT-IR spectra and theoretical calculations (Krishna & Mohan, 2012).

Catalytic Synthesis Processes

Hydroaminomethylation of 2,5-Dihydrofuran Zheng and Wang (2019) described an efficient catalytic system for the one-step synthesis of N-arylated amines, such as 4-ethyl-N-[(tetrahydrofuran-3-yl)methyl]aniline. The process used different rhodium precursor and phosphorus ligands to catalyze hydroaminomethylation of aniline and its derivatives with cyclic olefins. The study provided detailed reaction parameters and conditions for achieving high conversion rates and yields (Zheng & Wang, 2019).

Process Development for Key Intermediates

Synthesis of Key Intermediate for CCR5 Antagonist TAK-779 Hashimoto et al. (2002) reported an efficient synthesis of 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, a key intermediate for the CCR5 antagonist TAK-779. The process involved reductive alkylation, alkylation, and reduction steps, yielding high isolated yields using commercially available reagents (Hashimoto et al., 2002).

Electrochromic Materials Synthesis

Novel Electrochromic Materials with Nitrotriphenylamine Unit Li et al. (2017) synthesized and characterized four novel donor–acceptor systems incorporating a nitrotriphenylamine unit for electrochromic applications. The study detailed the synthesis process, characterization using various spectroscopic techniques, and the evaluation of electrochromic properties, especially in the near-infrared region (Li, Liu, Ju, Zhang, & Zhao, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

4-methyl-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8(2)11-10-6-4-9(3)5-7-10/h4-8,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQZTBCIXIXKBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.